sodium 5-(1H-indol-3-yl)-5-oxopentanoate
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Overview
Description
Sodium 5-(1H-indol-3-yl)-5-oxopentanoate is a compound that features an indole ring, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For the specific synthesis of sodium 5-(1H-indol-3-yl)-5-oxopentanoate, the indole ring can be constructed first, followed by the addition of the pentanoate group through various organic reactions.
Industrial Production Methods
Industrial production of indole derivatives often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include the use of catalysts, high-temperature reactions, and purification steps such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Sodium 5-(1H-indol-3-yl)-5-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can produce oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Sodium 5-(1H-indol-3-yl)-5-oxopentanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of sodium 5-(1H-indol-3-yl)-5-oxopentanoate involves its interaction with specific molecular targets in biological systems. The indole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
Sodium 5-(1H-indol-3-yl)-5-oxopentanoate is unique due to its specific structure, which combines the indole ring with a pentanoate side chain. This structure allows it to interact with a distinct set of biological targets compared to other indole derivatives .
Properties
Molecular Formula |
C13H12NNaO3 |
---|---|
Molecular Weight |
253.23 g/mol |
IUPAC Name |
sodium;5-(1H-indol-3-yl)-5-oxopentanoate |
InChI |
InChI=1S/C13H13NO3.Na/c15-12(6-3-7-13(16)17)10-8-14-11-5-2-1-4-9(10)11;/h1-2,4-5,8,14H,3,6-7H2,(H,16,17);/q;+1/p-1 |
InChI Key |
LNEKBMVFCKXOLC-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)CCCC(=O)[O-].[Na+] |
Origin of Product |
United States |
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